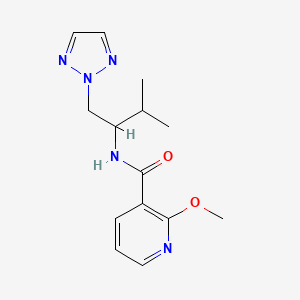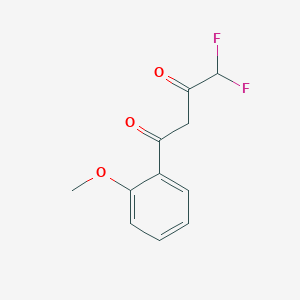
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H10F2O3 . It has a molecular weight of 228.19 .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione” consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione has been utilized in the synthesis of various chemical compounds. For instance, Chaudhari (2012) described the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives using a similar compound, which showed interesting antimicrobial activity (Chaudhari, 2012).
Interaction with Other Compounds
The interaction of this compound with primary amines to form Schiff base derivatives has been noted, as demonstrated in a study by Ahumada et al. (2014), where they investigated its reaction with ethylene diamine under specific conditions (Ahumada et al., 2014).
Tautomeric and Acid-Base Properties
Mahmudov et al. (2011) studied the tautomeric and acid-base properties of azoderivatives of similar β-diketones, which revealed the existence of these compounds in various tautomeric forms and their reaction behavior in different solvents (Mahmudov et al., 2011).
Applications in Dye-Sensitized Solar Cells
Research by Islam et al. (2006) explored the use of β-diketonato-ruthenium(II)-polypyridyl sensitizers in dye-sensitized solar cells. They synthesized a series of these complexes, including one derived from a compound closely related to 4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione, which showed potential for solar energy conversion (Islam et al., 2006).
Development of Copper-Selective Electrodes
Kopylovich et al. (2011) used a similar compound for the development of copper-selective poly(vinyl) chloride membrane electrodes, demonstrating its potential in analytical applications for metal ion detection (Kopylovich et al., 2011).
Photoluminescent Behavior of Eu(III) Complexes
Wang et al. (2015) studied the synthesis and photoluminescent behavior of Europium(III) complexes using fluorinated β-diketone ligands. Their research indicates the potential of these compounds in the development of materials with specific photoluminescent properties (Wang et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-10-5-3-2-4-7(10)8(14)6-9(15)11(12)13/h2-5,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNNJPSFUORRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
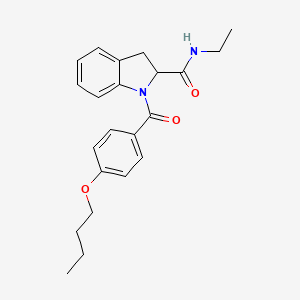
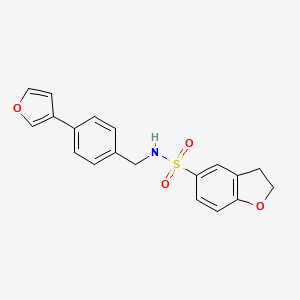

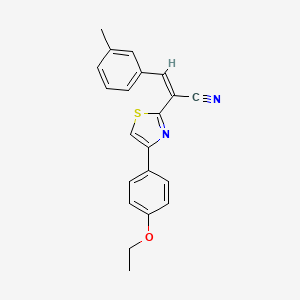
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
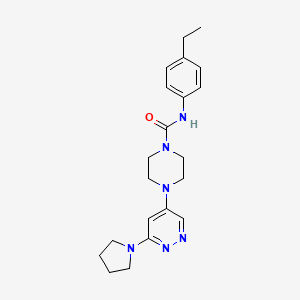
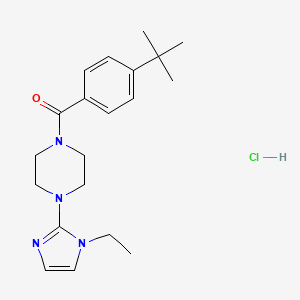
![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)
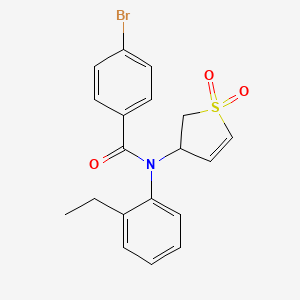
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
